(3,5-Difluoro-2-(pentyloxy)phenyl)methanol
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Overview
Description
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol: is an organic compound characterized by the presence of two fluorine atoms at the 3rd and 5th positions, a pentoxy group at the 2nd position, and a benzyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-2-(pentyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzyl alcohol derivative.
Fluorination: Introduction of fluorine atoms at the 3rd and 5th positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processing: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction to alkanes or alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or secondary alcohols.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-2-(pentyloxy)phenyl)methanol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzyl alcohol: Lacks the pentoxy group, resulting in different chemical properties and reactivity.
2-n-Pentoxybenzyl alcohol: Lacks the fluorine atoms, affecting its biological activity and chemical behavior.
Uniqueness
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol is unique due to the combined presence of fluorine atoms and a pentoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3,5-difluoro-2-pentoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-2-3-4-5-16-12-9(8-15)6-10(13)7-11(12)14/h6-7,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNHLWAQZQGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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